4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Synthesis, Properties, and Role in CDK2 Inhibitor Development
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Synthesis, Properties, and Role in CDK2 Inhibitor Development
Executive Summary
In the landscape of modern oncology drug discovery, the architectural precision of small-molecule inhibitors relies heavily on specialized building blocks. 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 1171926-76-3) has emerged as a critical synthetic intermediate, particularly in the development of highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors. This technical guide provides an in-depth analysis of its chemical properties, mechanistic rationale in drug design, and field-proven synthetic protocols, ensuring researchers can reliably integrate this compound into advanced cross-coupling workflows.
Chemical Profile & Physicochemical Properties
Understanding the foundational properties of this intermediate is essential for predicting its behavior in both synthetic environments and biological systems. The presence of the sulfone (1,1-dioxide) moiety significantly alters the electronic landscape of the benzothiophene core, increasing polarity and serving as a robust hydrogen-bond acceptor.
Table 1: Physicochemical Properties & Structural Data
| Property | Value |
| IUPAC Name | 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide |
| CAS Registry Number | 1171926-76-3 |
| Molecular Formula | C₈H₇BrO₂S |
| Molecular Weight | 247.11 g/mol |
| Appearance | White solid |
| Key Functional Groups | Aryl bromide, Sulfone, Dihydrobenzothiophene core |
| Primary Synthetic Utility | Electrophile in Pd-catalyzed C-N/C-C cross-coupling |
Mechanistic Rationale in Drug Design
The selection of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide as a scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:
-
The Aryl Bromide Handle: Bromine at the C4 position provides an ideal vector for Buchwald-Hartwig aminations, allowing the attachment of hinge-binding motifs (like amino-pyrazoles) necessary for kinase inhibition.
-
The Sulfone Moiety: The highly polar 1,1-dioxide group serves a dual purpose. Synthetically, it acts as an electron-withdrawing group (EWG) that activates the precursor for reduction. Pharmacologically, it enhances aqueous solubility and can engage in critical hydrogen-bonding interactions within the solvent-exposed regions of the CDK2 ATP-binding pocket.
-
The Dihydrobenzothiophene Core: The saturated C2-C3 bond introduces sp³ character, slightly puckering the ring system. This specific three-dimensional geometry restricts conformational flexibility, enhancing the binding affinity and selectivity for CDK2 over off-target kinases.
Synthetic Methodology: Chemoselective Reduction
The compound is typically synthesized via the chemoselective conjugate reduction of its unsaturated precursor, 4-bromobenzo[b]thiophene 1,1-dioxide.
Protocol 1: Preparation of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
This protocol is designed as a self-validating system to ensure high yield and purity, adapted from recent patent literature (1).
Step 1: Reaction Setup
-
Action: Dissolve 4-bromobenzo[b]thiophene 1,1-dioxide (1.70 g, 7.0 mmol) in anhydrous Methanol (MeOH, 18 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.
-
Causality: Methanol serves as both the solvent and a proton source necessary for the reduction mechanism. Cooling to 0 °C controls the exothermic nature of hydride addition and prevents unwanted debromination side-reactions.
Step 2: Reagent Addition
-
Action: Add Sodium Borohydride (NaBH₄, 0.453 g, 11.97 mmol) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Causality: The electron-withdrawing sulfone group activates the adjacent C2-C3 double bond. NaBH₄ provides a hydride (H⁻) that attacks the β-position (conjugate addition), followed by protonation from MeOH. NaBH₄ is specifically chosen because it is a mild reducing agent that will selectively reduce the activated alkene without cleaving the aryl-bromide bond.
Step 3: Self-Validation (In-Process Control)
-
Action: Withdraw a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/Water, and analyze via LCMS.
-
Validation Criterion: Proceed to workup only when the starting material peak disappears and the product mass (ESI m/z 247 [M+H]⁺) is the dominant signal. If starting material remains, stir for an additional hour.
Step 4: Workup and Isolation
-
Action: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to destroy excess NaBH₄. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Result: Yields approximately 1.70 g (98.7%) of the product as a white solid.
Synthetic workflow for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.
Application in Oncology: CDK2 Inhibitor Development
The primary application of this compound is the synthesis of anilino-pyrazole derivatives. These molecules are potent inhibitors of CDK2. Overexpression of the Cyclin E gene (CCNE) is heavily implicated in aggressive tumorigenesis, particularly in gynecological, breast, and gastric cancers (2). Because CDK1 is essential for the cell cycle in normal tissues, inhibiting it causes severe side effects; thus, extreme selectivity for CDK2 over CDK1 is a mandatory design parameter (3).
CDK2/Cyclin E signaling pathway and targeted inhibition by anilino-pyrazoles.
Protocol 2: Buchwald-Hartwig Cross-Coupling
To attach the dihydrobenzothiophene core to an amino-pyrazole, a palladium-catalyzed C-N cross-coupling is employed.
Table 2: Buchwald-Hartwig Amination Stoichiometry
| Component | Reagent | Equivalents | Function |
| Electrophile | 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | 1.30 eq | Aryl halide coupling partner |
| Nucleophile | Amino-pyrazole derivative | 1.00 eq | Amine coupling partner |
| Catalyst | Pd₂(dba)₃ | 0.10 eq | Palladium source (Pd(0)) |
| Ligand | Xantphos | 0.20 eq | Bidentate phosphine ligand |
| Base | Cs₂CO₃ | 2.00 eq | Inorganic base |
Step-by-Step Execution:
-
Degassing (Critical Step): In a sealed tube, combine the electrophile (52.0 mg, 0.211 mmol), nucleophile (50 mg, 0.162 mmol), Cs₂CO₃ (105 mg, 0.322 mmol), Pd₂(dba)₃ (14.8 mg, 0.016 mmol), and Xantphos in anhydrous 1,4-dioxane (5 mL). Purge the solution with Nitrogen or Argon for 10 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species. Thorough degassing is non-negotiable for catalytic turnover.
-
-
Heating: Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Causality: Xantphos is selected due to its wide bite angle (~111°), which forces the intermediate Pd(II) complex into a geometry that highly favors reductive elimination over unwanted β-hydride elimination. Cs₂CO₃ is chosen as a mild base to prevent the degradation of sensitive functional groups on the pyrazole ring.
-
-
Self-Validation (In-Process Control): Cool to room temperature. Filter a small aliquot through a Celite plug and analyze via LCMS.
-
Validation Criterion: Confirm the presence of the coupled product mass. If unreacted aryl bromide remains, verify catalyst integrity (color change to black indicates Pd precipitation) and consider adding a 5% catalyst spike.
-
-
Purification: Filter the entire mixture through Celite, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the final anilino-pyrazole CDK2 inhibitor.
Conclusion
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a masterfully designed synthetic intermediate. Its unique combination of an electrophilic handle, a polarity-enhancing sulfone, and a conformationally restrictive bicyclic core makes it an indispensable tool for medicinal chemists engineering the next generation of highly selective kinase inhibitors. By adhering to the rigorous, self-validating protocols outlined above, researchers can ensure reproducible integration of this scaffold into complex drug discovery pipelines.
References
-
US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof Source: Google Patents URL:[1]
-
Wood, et al. 2018 Cell Chem. Biol. 26(1): 121-130 Source: Cell Chemical Biology / Google Patents Context URL:[3]
-
Brown, et al. 2015 Nature Comm. 6: 6769 Source: Nature Communications / Google Patents Context URL:[2]
Sources
- 1. US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof - Google Patents [patents.google.com]
- 2. US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof - Google Patents [patents.google.com]
- 3. WO2023244710A1 - Anilino-pyrazole derivatives, compositions and methods thereof - Google Patents [patents.google.com]
